molecular formula C14H21BrN2O2 B4995551 4-bromo-2-methoxy-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol

4-bromo-2-methoxy-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol

Cat. No.: B4995551
M. Wt: 329.23 g/mol
InChI Key: CVXKNTVUZQIENN-UHFFFAOYSA-N
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Description

4-bromo-2-methoxy-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol is an organic compound that features a bromine atom, a methoxy group, and a diazepane ring attached to a phenol core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-methoxy-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol typically involves multiple steps:

    Methoxylation: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide and a base like potassium carbonate.

    Diazepane Introduction: The diazepane ring can be attached through a nucleophilic substitution reaction where the phenol derivative reacts with a diazepane derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group can undergo oxidation to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as zinc in acetic acid.

    Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Zinc in acetic acid or catalytic hydrogenation.

    Substitution: Sodium azide in DMF for azide substitution, followed by reduction to amine.

Major Products

    Oxidation: Quinones.

    Reduction: Dehalogenated phenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 4-bromo-2-methoxy-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol can serve as a building block for more complex molecules. Its functional groups allow for further derivatization, making it useful in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

This compound may exhibit biological activity due to the presence of the diazepane ring, which is a common motif in many bioactive molecules. It could be investigated for potential antimicrobial, antiviral, or anticancer properties.

Industry

In materials science, this compound could be used in the development of new polymers or as a precursor for the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 4-bromo-2-methoxy-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The diazepane ring could facilitate binding to specific protein targets, while the bromine and methoxy groups might influence the compound’s pharmacokinetics and pharmacodynamics.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-2-methoxyphenol: Lacks the diazepane ring, making it less complex and potentially less bioactive.

    2-methoxy-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol: Lacks the bromine atom, which could affect its reactivity and biological activity.

Uniqueness

4-bromo-2-methoxy-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the diazepane ring is particularly noteworthy, as it is a structural feature found in many pharmacologically active compounds.

This compound’s unique structure makes it a valuable candidate for further research and development in various scientific fields.

Properties

IUPAC Name

4-bromo-2-methoxy-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrN2O2/c1-16-4-3-5-17(7-6-16)10-11-8-12(15)9-13(19-2)14(11)18/h8-9,18H,3-7,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVXKNTVUZQIENN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)CC2=C(C(=CC(=C2)Br)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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